P2X3 Purinoceptor Antagonism: Arglecin's Receptor Pharmacology Diverges Fundamentally from Tuftsin
Arglecin demonstrates antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at 10 μM in Xenopus oocytes [1]. In contrast, Tuftsin's primary mechanism operates through Fc and neuropilin-1 receptor binding on macrophages to stimulate phagocytosis, with no reported P2X3 activity [2]. This divergence in molecular target engagement establishes Arglecin as a functionally non-interchangeable compound for studies involving purinergic signaling, sensory neuron function, or P2X3-mediated pathways.
| Evidence Dimension | Receptor binding / functional activity |
|---|---|
| Target Compound Data | EC50 = 80 nM (P2X3 antagonist activity) |
| Comparator Or Baseline | Tuftsin: No detectable P2X3 activity reported; binds Fc and neuropilin-1 receptors |
| Quantified Difference | P2X3 activity: 80 nM vs. no reported activity; receptor target entirely distinct |
| Conditions | Recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes; Arglecin tested at 10 μM |
Why This Matters
Procurement of Arglecin is required for any study investigating P2X3 antagonism or purinergic modulation; Tuftsin cannot serve as a substitute due to its lack of activity at this receptor.
- [1] BindingDB. PrimarySearch_ki: Arglecin P2X3 purinoceptor 3 antagonist activity. EC50: 80 nM. Assay: recombinant rat P2X3 expressed in Xenopus oocytes. View Source
- [2] Taylor & Francis. Tuftsin Knowledge and References. Tuftsin targets macrophages by binding to their Fc and neuropilin-1 receptors, stimulating phagocytosis. View Source
